5-Aminopyridine-3-sulfonic acid

概要

説明

Synthesis Analysis

The synthesis of 5-Aminopyridine-3-sulfonic acid involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The conditions for this synthesis were optimized by taking into account the detailed understanding of this substitution .Molecular Structure Analysis

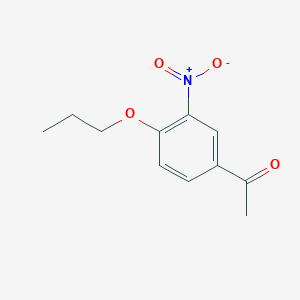

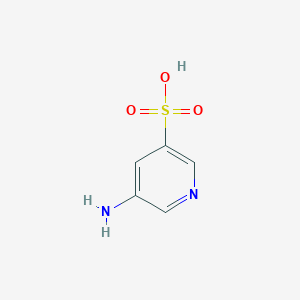

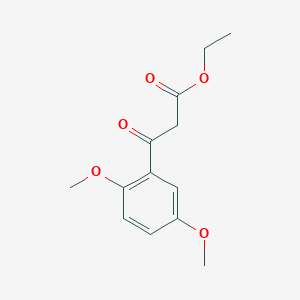

The molecular formula of 5-Aminopyridine-3-sulfonic acid is C5H6N2O3S. Its molecular weight is 174.18 g/mol.Chemical Reactions Analysis

The synthesized pyridine-3-sulfonyl chlorides were converted to pyridine-3-sulfonic acids and -sulfonyl amides . This process involved diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides .科学的研究の応用

Crystallography and Structural Analysis

Studies have highlighted the crystalline forms and structural complexities of compounds related to 5-Aminopyridine-3-sulfonic acid. For instance, the work by Meng et al. (2007) explores two salts of 5-sulfosalicylic acid and 3-aminopyridine, revealing their extensive hydrogen-bonded layered polymer structures with interlayer pi-pi interactions, emphasizing the importance of crystallography in understanding molecular interactions and stability (Meng, Zhou, Wang, & Liu, 2007). Similarly, Smith et al. (2006) and Sui et al. (2008) have documented the hydrogen bonding in proton-transfer compounds and the crystal structure of 2-aminopyridine-5-sulfonic acid, respectively, showcasing the diversity of molecular arrangements and their potential for forming complex structures (Smith, Wermuth, & Healy, 2006; Sui, Xu, Tang, & Wen, 2008).

Coordination Chemistry and Metal Complexes

Research has also delved into the coordination chemistry of 5-Aminopyridine-3-sulfonic acid derivatives, with studies by Sun et al. (2004) and others demonstrating the formation of metal carboxylate-sulfonate hybrids. These compounds feature layered and one-dimensional structures, offering insights into the potential for creating new materials with unique properties (Sun, Mao, Sun, Zeng, & Clearfield, 2004).

Synthesis and Characterization of Novel Compounds

Further research focuses on the synthesis and characterization of novel compounds related to 5-Aminopyridine-3-sulfonic acid. For example, Fischer and Troschütz (2003) have synthesized a series of phenyl 2-aminopyridine-3-sulfonates starting from phenyl cyanomethanesulfonate, highlighting the pharmaceutical and medicinal interest in these compounds (Fischer & Troschütz, 2003). Similarly, Maity et al. (2017) have explored sulfonic group functionalized mixed ligand coordination polymers, demonstrating their humidity-dependent proton conductivity, which is of significance for applications in humidity sensors and fuel cells (Maity, Otake, Ghosh, Kitagawa, & Ghoshal, 2017).

Biochemical Studies and Potential Therapeutic Applications

Additionally, Tunca et al. (2020) investigated the effects of proton transfer salts of 2-aminopyridine derivatives with 5-sulfosalicylic acid and their Cu(II) complexes on cancer-related carbonic anhydrases, indicating potential therapeutic applications in cancer treatment (Tunca, Bülbül, İlkimen, Saygılı Canlıdinç, & Yenikaya, 2020).

Safety And Hazards

Aminopyridines are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

将来の方向性

The synthesis of new pyridine-3-sulfonyl chlorides as synthons for the preparation of N-substituted sulfonic acids and sulfonyl amides is a promising direction for future research . Additionally, a patent has been filed for a method for producing pyridine-3-sulfonyl chloride, which could have implications for the production of 5-Aminopyridine-3-sulfonic acid .

特性

IUPAC Name |

5-aminopyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c6-4-1-5(3-7-2-4)11(8,9)10/h1-3H,6H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOOMEVLNVJJSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506804 | |

| Record name | 5-Aminopyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminopyridine-3-sulfonic acid | |

CAS RN |

62009-35-2 | |

| Record name | 5-Aminopyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1315213.png)

![1-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1315228.png)